molecular formula C25H21Cl2N3 B2599264 6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline CAS No. 391890-30-5

6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline

Cat. No.: B2599264
CAS No.: 391890-30-5
M. Wt: 434.36
InChI Key: MFPFJGDDWNBJLL-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 4-position and a piperazine ring at the 2-position, which is further substituted with a 2-chlorophenyl group. The presence of chlorine atoms at the 6-position of the quinoline ring and the 2-position of the phenyl group attached to the piperazine ring adds to its unique chemical structure.

Properties

IUPAC Name

6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3/c26-19-10-11-23-21(16-19)20(18-6-2-1-3-7-18)17-25(28-23)30-14-12-29(13-15-30)24-9-5-4-8-22(24)27/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPFJGDDWNBJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The phenyl group can be introduced at the 4-position of the quinoline ring through Friedel-Crafts alkylation using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Piperazine Ring Formation: The piperazine ring can be introduced by reacting the 2-chloroquinoline derivative with piperazine in the presence of a base like potassium carbonate.

    Chlorination: The final step involves the chlorination of the phenyl group attached to the piperazine ring using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperazine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(4-(2-fluorophenyl)piperazin-1-yl)-4-phenylquinoline: Similar structure with a fluorine atom instead of chlorine.

    6-Chloro-2-(4-(2-bromophenyl)piperazin-1-yl)-4-phenylquinoline: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The presence of chlorine atoms at specific positions in 6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline imparts unique chemical and biological properties, making it distinct from its analogs with different halogen substitutions. These properties can influence its reactivity, binding affinity, and overall biological activity.

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